REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([CH:10]([OH:12])[CH3:11])=[CH:6][C:3]=1[C:4]#[N:5].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[O-][Si]([O-])=O.[Mg+2]>C(Cl)Cl.CCOCC>[C:10]([C:7]1[CH:8]=[CH:9][C:2]([F:1])=[C:3]([CH:6]=1)[C:4]#[N:5])(=[O:12])[CH3:11] |f:1.2.3,4.5|
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C=C(C=C1)C(C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at RT overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by MPLC through a 120 g Redi-sep column
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Type
|
WASH
|
Details
|
eluting with 0-100% EtOAc/hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C=1C=CC(=C(C#N)C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |